molecular formula C10H17N3S B6626069 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine

2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine

Cat. No.: B6626069
M. Wt: 211.33 g/mol
InChI Key: OOFJDPGDQVBMPN-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields .

Properties

IUPAC Name

2-(2,2-dimethylpropylsulfanylmethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-10(2,3)7-14-6-9-12-5-4-8(11)13-9/h4-5H,6-7H2,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFJDPGDQVBMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CSCC1=NC=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the side chains.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrimidine ring or the side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring or side chains.

Scientific Research Applications

2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators, such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with other molecular targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

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